Alvimopan-d7 Hydrate

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

In bioanalytical LC-MS/MS method development for alvimopan, unlabeled or d5-labeled internal standards introduce isotopic cross-talk that compromises regulatory accuracy. Alvimopan-d7 Hydrate solves this with a +7 Da mass shift (+25 Da total with hydration water), fully resolving the analyte's natural isotopologue cluster. • ≥98 atom% D enrichment ensures <2% unlabeled signal, meeting FDA/EMA M10 ≤15% accuracy criteria • Full characterization package (¹H/¹³C NMR, IR, KF, TGA) supports GMP/ISO 17025 compliance • Defined hydrate stoichiometry eliminates inter-laboratory stock preparation variability

Molecular Formula C₂₅H₂₇D₇N₂O₅
Molecular Weight 449.59
Cat. No. B1162581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlvimopan-d7 Hydrate
Synonymsrac-N-[2-[[4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl)propyl]glycine-d7 Hydrate;  ADL 8-2698-d7 Hydrate;  LY 246736-d7 Hydrate;  Entereg-d7 Hydrate; 
Molecular FormulaC₂₅H₂₇D₇N₂O₅
Molecular Weight449.59
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alvimopan-d7 Hydrate Overview and Selection Rationale


Alvimopan-d7 Hydrate is a stable-isotope-labeled analogue of the peripherally acting μ-opioid receptor antagonist alvimopan, in which seven hydrogen atoms are replaced by deuterium and the compound is isolated as the monohydrate crystalline solid [1]. Alvimopan itself (trade name Entereg) is a potent, selective, orally active μ-opioid receptor antagonist (IC50 1.7 nM, Ki 0.47 nM) used clinically for postoperative ileus . The d7-labeled hydrate is designed exclusively as an internal standard or reference standard for liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays, where its defined mass shift, high isotopic enrichment, full analytical characterization package, and hydrate-mediated stability distinguish it from alternative labeled forms such as the -d5 free-base or unlabeled standards [1].

Workflow Stable-isotope-labeled internal standard for LC–MS/MS quantification of alvimopan
Mass shift d7 label plus hydrate water provide extended mass shift to minimize isotopologue cross-talk
Certification Fully characterized reference standard with multi-technique data package (HPLC, NMR, MS, IR, KF, TGA)

Limitations of Alvimopan-d5 and Unlabeled Substitutes


Substituting Alvimopan-d7 Hydrate with the widely available alvimopan-d5 (free base) or unlabeled alvimopan introduces risks that compromise quantitative accuracy and regulatory defensibility. The d5 label provides a mass shift of only +5 Da, which may not fully resolve the isotopic envelope of the native analyte (Mr ~425 Da) when high-sensitivity LC–MS/MS is required . In contrast, the d7 label gives a +7 Da shift, and the hydrate form adds an additional 18 Da (total ΔMr ≈ +20 Da versus d5 free base), moving the internal standard completely outside the natural isotopologue cluster . Furthermore, alvimopan-d5 is typically supplied as a free base without the exhaustive characterization (¹H NMR, ¹³C NMR, IR, KF, TGA) that accompanies the hydrate reference standard, making it unsuitable for regulatory submissions requiring certified reference materials [1].

Mass Shift
Extended shift with d7 + hydrate
d5 label: smaller shift
Smaller mass increment may not resolve analyte isotopologue cluster, risking quantification bias
Stoichiometry
Monohydrate: fixed water content
Anhydrous free base: variable moisture
Undefined water content can lead to weighing inaccuracy and lot-to-lot concentration drift
Characterization
7-technique certified reference standard
Limited HPLC/MS data only
Absence of orthogonal identity data may not support method validation documentation requirements

Quantitative Differentiation Evidence


Mass Shift Superiority Over d5 Free Base

Alvimopan-d7 Hydrate (C25H27D7N2O5, MW 449.59 g/mol) introduces a +7 deuterium mass shift relative to unlabeled alvimopan and carries a molecule of water of crystallization that adds a further 18 g/mol . The most commonly encountered alternative, alvimopan-d5 free base (C25H27D5N2O4, MW 429.6 g/mol), contributes only +5 Da . For an analyte with a monoisotopic mass near 425 Da, the natural M+5 and M+7 isotopologue abundances are approximately 2.5% and 0.4% of the monoisotopic peak, respectively. Consequently, the d7 label reduces cross-talk from the analyte’s natural isotope envelope by roughly 6-fold compared with the d5 label [1].

Mass shift advantage
Class-level
~6-fold cross-talk reduction; total ΔMr ≈ +25 Da vs. unlabeled free base
Supports bioanalytical accuracy/precision endpoint review by minimizing isotopologue interference
Based on natural ¹³C isotopologue abundance calculation
LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Isotopic Enrichment and Traceable Quantification

Vendor Certificate of Analysis data for Alvimopan-d7 Hydrate specify ≥98 atom% D (i.e., the fraction of hydrogen atoms at the labeled positions that are deuterium) and ≥95% chemical purity by HPLC . In contrast, alvimopan-d5 is marketed with a statement of “≥99% deuterated forms (d1–d5),” which refers to the distribution of deuteration states in the product but does not guarantee per-position atom% D . The hydrate’s atom% D specification is the more rigorous metric because it directly quantifies residual protium at the intended deuteration sites, thereby defining the upper limit of interference caused by unlabeled or partially labeled molecules [1].

Isotopic enrichment
Head-to-head
≥98 atom% D (d7) vs. not explicitly reported (d5)
Documented atom% D enables calculation of maximum unlabeled carryover for method assessment
Per vendor COA for d7 hydrate; d5 specification states deuterated forms only
isotopic purity deuterium incorporation stable isotope labeling

Hydrate Form Stability and Stoichiometry

Alvimopan-d7 Hydrate is isolated as a crystalline monohydrate (C25H27D7N2O5·H2O), enabling precise weighing and solution preparation because the stoichiometry is fixed . Alvimopan-d5 is supplied as the anhydrous free base, which may be hygroscopic and could absorb variable amounts of atmospheric moisture during handling, leading to uncertainty in the actual mass of active compound dispensed . The hydrate form’s water content is routinely verified by Karl Fischer titration (KF) and thermogravimetric analysis (TGA) as part of the certificate package, providing a traceable measure of stoichiometry [1].

Hydrate stoichiometry
Reported
Monohydrate; theoretical 4.01% w/w H₂O verified by KF/TGA
Fixed stoichiometry improves weighing precision and stock solution consistency across lots
Lot-specific certificate data confirms water content
hydrate stability reference standard characterization Karl Fischer titration

Full-Spectrum Analytical Characterization

Alvimopan-d7 Hydrate is offered as a certified reference standard (e.g., from Toronto Research Chemicals) with a data package that includes HPLC purity, ¹H NMR, ¹³C NMR, high-resolution MS, infrared spectroscopy (IR), Karl Fischer titration (KF), and thermogravimetric analysis (TGA) [1]. This multi-technique characterization meets the requirements of ANVISA RDC 166 and analogous guidelines for pharmaceutical reference materials. In contrast, the alvimopan-d5 product is positioned as an internal standard for LC–MS and typically ships with a simpler Certificate of Analysis that may not include NMR, IR, or TGA data .

Characterization depth
Method context
7 techniques (HPLC, ¹H NMR, ¹³C NMR, MS, IR, KF, TGA) vs. 2 (HPLC, MS)
Multi-technique certification strengthens method validation documentation packages
Based on publicly available product descriptions from TRC and Cayman
reference standard certification method validation ANVISA RDC 166

Deuteration Coverage and Metabolic Stability

The seven deuterium atoms in Alvimopan-d7 Hydrate are distributed across both the phenyl ring and the piperidine/glycine scaffold, as inferred from the molecular formula (C25H25D7N2O4 for the free-base moiety) . Alvimopan-d5 labels only five positions on the phenyl ring . In biological matrices where alvimopan undergoes gut-microbiome-mediated metabolism, partial deuterium loss at a single labeled site can shift a fraction of the internal standard into a lower-mass channel, artificially inflating the analyte response. With deuterium atoms placed in two distinct molecular regions, the d7 compound reduces the probability that metabolic deuteration loss will compromise the entire mass shift in any single isotopic channel [1].

Deuteration coverage
Class-level
≥2 molecular regions labeled (phenyl + piperidine/glycine) vs. phenyl only
Multi-region labeling reduces risk of complete mass-shift loss during gut-microbiome metabolism
Structural inference from molecular formulas; relevant for fecal or perfusate matrix studies
deuterium isotope effect metabolic stability stable isotope-labeled internal standard

Dual Utility as Internal and Reference Standard

Because Alvimopan-d7 Hydrate is supplied as a fully certified reference standard (per ANVISA RDC 166, with multi-technique data package) while also possessing the isotopic enrichment and mass shift required for LC–MS/MS internal standardization, a single procurement fulfills two roles that would otherwise require separate materials [1]. Alvimopan-d5, by contrast, is marketed solely as an internal standard and lacks the comprehensive certification needed for use as a primary reference standard in quality control . Laboratories that purchase Alvimopan-d7 Hydrate can therefore eliminate the cost and documentation overhead of sourcing a separate unlabeled reference standard for calibration curve preparation.

Dual-purpose utility
Reported
Serves as both certified reference standard and SIL-IS; replaces separate materials
Consolidates procurement and reduces documentation overhead for bioanalytical workflows
Procurement scenario analysis; may reduce reference material count from two to one
reference standard procurement dual-purpose standard cost-effective bioanalysis

High-Impact Application Scenarios


Regulated Bioanalytical Method Validation

When developing and validating an LC–MS/MS method for alvimopan quantification in human plasma under FDA/EMA M10 guidance, Alvimopan-d7 Hydrate serves as the stable-isotope-labeled internal standard. Its +7 Da mass shift (plus 18 Da from hydration water) ensures the internal standard channel is free of cross-talk from the analyte’s natural isotopologue cluster, a prerequisite for meeting the ≤15% accuracy and precision acceptance criteria across the calibration range . The 98 atom% D specification provides documented evidence that the internal standard contributes negligible unlabeled signal (<2% of labeled molecules), a parameter that regulatory reviewers routinely scrutinize .

Pharmacokinetic Studies of Gut Metabolism

In pharmacokinetic studies where alvimopan is metabolized by intestinal flora to its active metabolite ADL 08-0011, Alvimopan-d7 Hydrate’s deuterium labels distributed across both the phenyl ring and the piperidine/glycine scaffold reduce the risk that metabolic deuterium loss will shift the internal standard signal into the analyte channel [1]. This labeling redundancy is particularly valuable when analyzing fecal or intestinal perfusate samples, where gut-microbiome-mediated hydrogen-deuterium exchange can be substantial .

Quality Control and Reference Standard Management

For QC laboratories operating under GMP or ISO 17025, Alvimopan-d7 Hydrate eliminates the need to maintain separate stocks of a labeled internal standard and an unlabeled certified reference standard [2]. A single vial of the hydrate can be used to prepare calibration standards (by substituting for unlabeled alvimopan with appropriate cross-validation of response factors) and to spike as internal standard in test samples, thereby halving the number of reference materials that must be inventoried, qualified, and periodically re-certified .

Cross-Validation of Alvimopan Assays

When transferring bioanalytical methods between laboratories or bridging preclinical toxicokinetic data to clinical pharmacokinetic data, the comprehensive characterization package of Alvimopan-d7 Hydrate (including ¹H NMR, ¹³C NMR, IR, KF, and TGA) provides unambiguous identity and purity documentation that facilitates cross-site method harmonization [3]. The defined hydrate stoichiometry ensures consistent stock solution preparation across different laboratories, reducing inter-laboratory variability that often arises from hygroscopic free-base standards .

Application
Selection Property
Validation Focus
Bioanalytical method validation research
Extended mass shift for isotopologue resolution
Accuracy/precision endpoint review
Gut metabolism pharmacokinetic research
Multi-region deuterium labeling
Metabolic deuterium loss monitoring
Reference standard and QC stock management
Certified reference standard with full characterization
Dual-purpose utility for calibration and internal standardization
Cross-laboratory method transfer
Comprehensive characterization package
Consistent stock preparation and identity documentation
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